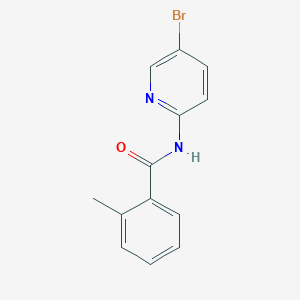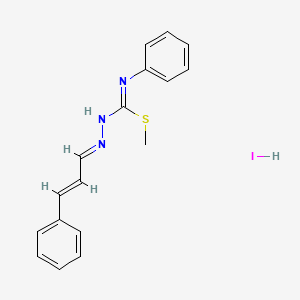
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. CFTRinh-172 has been used in a variety of studies to investigate the function of CFTR and its role in various physiological processes.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This inhibition is reversible and dose-dependent, meaning that higher concentrations of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide will result in greater inhibition of CFTR function.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride transport, the reduction of airway surface liquid volume, and the inhibition of ENaC-mediated sodium transport. This compound has also been shown to have anti-inflammatory effects and to reduce mucus production in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its ability to selectively inhibit CFTR function, allowing for the study of CFTR-specific processes without affecting other ion channels or transporters. However, this compound does have some limitations, including its potential toxicity at high concentrations and its reversible inhibition of CFTR function, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research involving N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, including the development of new CFTR inhibitors with improved selectivity and efficacy, the investigation of CFTR function in other tissues and cell types, and the exploration of new therapeutic targets for cystic fibrosis and other ion channel-related diseases. Additionally, there is ongoing research into the use of N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide as a tool for investigating the mechanisms of ion channel function and regulation.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(5-methyl-2-furyl)acrylic acid with 3-(tert-butoxycarbonyl)amino-4-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be deprotected using trifluoroacetic acid to yield N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been used in a variety of scientific research applications, including the study of CFTR function in epithelial cells, the investigation of CFTR mutations and their effects on protein function, and the development of new treatments for cystic fibrosis. This compound has also been used in studies of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-glucose cotransporter 2 (SGLT2).
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-13(16)12(15)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEGLTINUOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

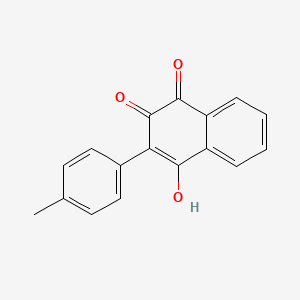

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
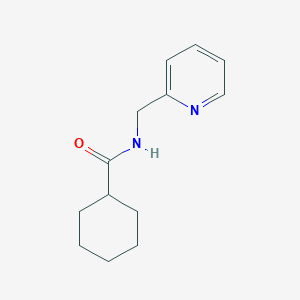

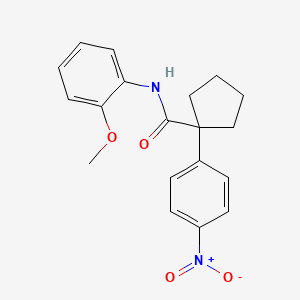
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
